1-(4-Chlorobenzenesulfonyl)-4-(3-phenyl-1,2,4-oxadiazol-5-YL)piperidine
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Overview
Description
1-(4-Chlorobenzenesulfonyl)-4-(3-phenyl-1,2,4-oxadiazol-5-YL)piperidine is a complex organic compound that features a piperidine ring substituted with a chlorobenzenesulfonyl group and a phenyl-1,2,4-oxadiazol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzenesulfonyl)-4-(3-phenyl-1,2,4-oxadiazol-5-YL)piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.
Piperidine substitution: The final step involves the substitution of the piperidine ring with the previously synthesized intermediates under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzenesulfonyl)-4-(3-phenyl-1,2,4-oxadiazol-5-YL)piperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group, depending on the reagents used.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzenesulfonyl)-4-(3-phenyl-1,2,4-oxadiazol-5-YL)piperidine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzenesulfonyl)-4-(3-phenyl-1,2,4-oxadiazol-5-YL)piperidine: can be compared with other sulfonyl-substituted piperidines or oxadiazole-containing compounds.
Sulfonyl-substituted piperidines: These compounds often exhibit similar chemical reactivity and potential biological activity.
Oxadiazole-containing compounds: Known for their diverse applications in medicinal chemistry and materials science.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H18ClN3O3S |
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Molecular Weight |
403.9 g/mol |
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H18ClN3O3S/c20-16-6-8-17(9-7-16)27(24,25)23-12-10-15(11-13-23)19-21-18(22-26-19)14-4-2-1-3-5-14/h1-9,15H,10-13H2 |
InChI Key |
DDGDRALQDOVCCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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